Methyl 4-({[1-methyl-5-oxo-3-(4-sulfamoylbenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-(2-{1-methyl-5-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylideneimidazolidin-4-yl}acetamido)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{1-methyl-5-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylideneimidazolidin-4-yl}acetamido)benzoate involves several steps. One common approach is the cyclization of glycine-derived enamino amides . This method is known for its high yield and operational simplicity. The reaction conditions typically involve the use of a strong acid catalyst and controlled temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{1-methyl-5-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylideneimidazolidin-4-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-{1-methyl-5-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylideneimidazolidin-4-yl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-{1-methyl-5-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylideneimidazolidin-4-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Methyl benzoate
- Pentanoic acid, 4-oxo-, methyl ester
Uniqueness
Methyl 4-(2-{1-methyl-5-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylideneimidazolidin-4-yl}acetamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N4O6S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
methyl 4-[[2-[1-methyl-5-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O6S2/c1-24-19(27)17(11-18(26)23-15-7-5-14(6-8-15)20(28)31-2)25(21(24)32)12-13-3-9-16(10-4-13)33(22,29)30/h3-10,17H,11-12H2,1-2H3,(H,23,26)(H2,22,29,30) |
InChI Key |
FNTOWJRNPABEEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)S(=O)(=O)N)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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